molecular formula C18H26O3 B13822479 Eestradiol Hemihydrate

Eestradiol Hemihydrate

Cat. No.: B13822479
M. Wt: 290.4 g/mol
InChI Key: QJNCGXGNKJUDEM-DGIUNILUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol hemihydrate is a naturally occurring hormone circulating endogenously in females. It is a form of estradiol, which is the most potent form of estrogen, a steroid hormone that plays a crucial role in the regulation of the female reproductive system. Estradiol hemihydrate is commonly used in hormone therapy products to manage conditions associated with reduced estrogen levels, such as vulvovaginal atrophy and hot flashes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol hemihydrate can be synthesized through various methods, including the esterification of estradiol. The process involves the reaction of estradiol with an appropriate acid or acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, estradiol hemihydrate is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is carefully monitored to maintain the required standards and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Estradiol hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include estrone, estriol, and various estradiol derivatives. These products have different biological activities and are used in various therapeutic applications .

Scientific Research Applications

Estradiol hemihydrate has a wide range of scientific research applications, including:

Mechanism of Action

Estradiol hemihydrate exerts its effects by binding to estrogen receptors in various tissues, including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain. This binding activates the estrogen receptors, leading to the modulation of gene transcription and expression in estrogen receptor-expressing cells. The physiological effects include increased bone density, reduced vaginal dryness, and decreased hot flashes .

Comparison with Similar Compounds

Estradiol hemihydrate is similar to other estrogenic compounds, such as:

  • Estradiol acetate
  • Estradiol benzoate
  • Estradiol cypionate
  • Estradiol dienanthate
  • Estradiol valerate
  • Ethinylestradiol

These compounds differ in their chemical structure, bioavailability, and pharmacokinetic properties. For example, ethinylestradiol has higher bioavailability and increased resistance to metabolism, making it more suitable for oral administration . Estradiol hemihydrate is unique in its specific hydration state, which affects its solubility and stability .

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(8R,13S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate

InChI

InChI=1S/C18H24O2.H2O/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t14?,15-,16?,17-,18+;/m1./s1

InChI Key

QJNCGXGNKJUDEM-DGIUNILUSA-N

Isomeric SMILES

C[C@]12CCC3[C@H](C1CC[C@H]2O)CCC4=C3C=CC(=C4)O.O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.